molecular formula C12H12ClNO3 B14466461 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(4-chloro-2-butynyl)- CAS No. 73806-10-7

7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(4-chloro-2-butynyl)-

Cat. No.: B14466461
CAS No.: 73806-10-7
M. Wt: 253.68 g/mol
InChI Key: QUUNVRWFOIXKNW-UHFFFAOYSA-N
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Description

7-Oxabicyclo(221)heptane-2,3-dicarboximide, N-(4-chloro-2-butynyl)- is a complex organic compound featuring a bicyclic structure with an ether bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(4-chloro-2-butynyl)- typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans-and cis-cyclohexane-1,4-diol. The cis-cyclohexane-1,4-diol can be isomerized into the desired product through a series of chemical reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale catalytic processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(4-chloro-2-butynyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for arylation, Grignard reagents for addition reactions, and various oxidizing agents for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions can yield arylated derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(4-chloro-2-butynyl)- involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-Oxabicyclo(221)heptane-2,3-dicarboximide, N-(4-chloro-2-butynyl)- apart is its specific functional groups, which confer unique chemical reactivity and potential biological activity

Properties

CAS No.

73806-10-7

Molecular Formula

C12H12ClNO3

Molecular Weight

253.68 g/mol

IUPAC Name

2-(4-chlorobut-2-ynyl)-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C12H12ClNO3/c13-5-1-2-6-14-11(15)9-7-3-4-8(17-7)10(9)12(14)16/h7-10H,3-6H2

InChI Key

QUUNVRWFOIXKNW-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C(C1O2)C(=O)N(C3=O)CC#CCCl

Origin of Product

United States

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